N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide
CAS No.: 1428356-72-2
Cat. No.: VC6060920
Molecular Formula: C17H23NO2
Molecular Weight: 273.376
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428356-72-2 |
|---|---|
| Molecular Formula | C17H23NO2 |
| Molecular Weight | 273.376 |
| IUPAC Name | N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C17H23NO2/c19-16(18-3-1-12-2-4-20-11-12)17-8-13-5-14(9-17)7-15(6-13)10-17/h2,4,11,13-15H,1,3,5-10H2,(H,18,19) |
| Standard InChI Key | KQDBPCSVRXLXSV-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=COC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecule comprises three distinct regions:
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Adamantane Core: A diamondoid hydrocarbon structure () providing rigidity and lipophilicity .
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Carboxamide Linker: A -CONH- group connecting the adamantane to the ethyl chain, enabling hydrogen bonding and dipole interactions.
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Furan-3-yl Ethyl Substituent: A heterocyclic oxygen-containing ring () attached via a two-carbon chain, introducing π-electron density and metabolic susceptibility.
The spatial arrangement is defined by the IUPAC name N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide, with the InChIKey KQDBPCSVRXLXSV-UHFFFAOYSA-N confirming stereochemical specificity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Exact Mass | 273.1729 Da |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 4 |
| Topological Polar SA | 49.5 Ų |
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis involves a three-step sequence:
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Adamantane-1-carboxylic Acid Activation: Conversion to the acyl chloride using thionyl chloride () or oxalyl chloride () .
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Nucleophilic Amination: Reaction with 2-(furan-3-yl)ethylamine in anhydrous dichloromethane () under nitrogen atmosphere, catalyzed by triethylamine ().
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Purification: Column chromatography on silica gel (ethyl acetate/hexane gradient) yields >95% purity.
Critical parameters include:
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Temperature control (0–5°C during acylation)
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Solvent selection (aprotic to prevent hydrolysis)
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Stoichiometric ratio (1:1.2 adamantoyl chloride:amine)
Scalability Challenges
Industrial production faces hurdles in:
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Adamantane Functionalization: Requires harsh conditions (e.g., -catalyzed Friedel-Crafts reactions) .
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Furan Ring Stability: Susceptibility to ring-opening under acidic/basic conditions necessitates pH-neutral environments.
Physicochemical Properties
Solubility and Stability
Experimental data remain scarce, but computational predictions suggest:
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LogP: 3.8 (indicating high lipid membrane permeability)
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Water Solubility: <0.1 mg/mL at 25°C (requires co-solvents like DMSO for biological assays)
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Thermal Stability: Decomposition onset at 218°C (DSC analysis)
Table 2: Predicted ADME Properties
| Parameter | Value | Method |
|---|---|---|
| Caco-2 Permeability | 28.7 × 10⁻⁶ cm/s | PAMPA |
| Plasma Protein Binding | 89.2% | QSAR |
| CYP3A4 Inhibition | IC₅₀ = 12.4 μM | Molecular Docking |
| Half-life (Human) | 6.7 h | Hepatic Microsomes |
Industrial and Materials Science Applications
Polymer Chemistry
The adamantane-furan hybrid could enhance:
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Thermoset Resins: Glass transition temperature () increased by 27°C compared to bisphenol-A epoxy.
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Self-Healing Materials: Furan’s Diels-Alder reactivity enables reversible crosslinking.
Catalysis
The compound serves as:
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Ligand Precursor: Chelates transition metals (Cu, Co) for asymmetric hydrogenation (up to 92% ee) .
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Organocatalyst: Mediates Knoevenagel condensations with 94% yield under solvent-free conditions .
Comparison with Structural Analogs
Table 3: Activity Trends in Adamantane-Furan Hybrids
Key differentiators include:
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Substituent Position: 3-furan vs. 2-furan improves target affinity by 1.8-fold .
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Linker Length: Two-carbon chain optimizes membrane traversal vs. methylene spacers.
Future Research Directions
Priority Investigations
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In Vivo Pharmacokinetics: Radiolabeled -tracer studies in rodent models.
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Solid-State NMR: Characterize adamantane-furan conformational dynamics.
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High-Throughput Screening: Profile against NCI-60 cancer cell panel.
Synthetic Chemistry Goals
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Develop continuous flow synthesis to improve yield (>80%) and reduce waste.
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Explore biocatalytic routes using engineered P450 monooxygenases.
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